2-Oxocyclohexyl benzoate

α-Acyloxylation Synthetic methodology Regiospecific synthesis

2-Oxocyclohexyl benzoate (CAS 7472-23-3, molecular formula C13H14O3, MW 218.25 g/mol) is an α-acyloxy ketone—specifically, cyclohexanone esterified with benzoic acid at the α-position. Also referred to as 2-benzoyloxycyclohexanone or (2-oxocyclohexyl) benzoate, it belongs to the broader class of α-acyloxy carbonyl compounds, which are recognized as vital synthetic intermediates for biologically active natural products and pharmaceuticals.

Molecular Formula C13H14O3
Molecular Weight 218.25 g/mol
CAS No. 7472-23-3
Cat. No. B11938961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxocyclohexyl benzoate
CAS7472-23-3
Molecular FormulaC13H14O3
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESC1CCC(=O)C(C1)OC(=O)C2=CC=CC=C2
InChIInChI=1S/C13H14O3/c14-11-8-4-5-9-12(11)16-13(15)10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2
InChIKeyLEVSNIXDZWEGEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxocyclohexyl Benzoate (CAS 7472-23-3): Compound Class, Identity, and Procurement-Relevant Characteristics


2-Oxocyclohexyl benzoate (CAS 7472-23-3, molecular formula C13H14O3, MW 218.25 g/mol) is an α-acyloxy ketone—specifically, cyclohexanone esterified with benzoic acid at the α-position [1]. Also referred to as 2-benzoyloxycyclohexanone or (2-oxocyclohexyl) benzoate, it belongs to the broader class of α-acyloxy carbonyl compounds, which are recognized as vital synthetic intermediates for biologically active natural products and pharmaceuticals [2]. The compound features a reactive α-keto ester motif: the ester carbonyl is directly adjacent to the cyclohexanone ketone, conferring regiospecific reactivity that distinguishes it from its 3- and 4-positional isomers. Commercially available from multiple suppliers, its predicted physicochemical profile includes a boiling point of 344.7 °C (760 mmHg), density of 1.16 g/cm³, and refractive index of 1.543 .

Why 2-Oxocyclohexyl Benzoate Cannot Be Generically Substituted with Other Oxocyclohexyl Benzoate Isomers or Acetate Analogs


The regiospecific placement of the benzoyloxy group at the α-position (C2) of cyclohexanone is the critical determinant of this compound's synthetic utility and cannot be replicated by 3- or 4-oxocyclohexyl benzoate isomers or by the simpler 2-oxocyclohexyl acetate [1]. The α-acyloxy ketone motif enables direct, regiospecific synthetic access from cyclohexanone itself via α-acyloxylation—a route unavailable to the 3- and 4-isomers, which require multi-step functionalization strategies [2]. Furthermore, the C2 position is prochiral, allowing enantioselective synthesis of optically active (R)-2-oxocyclohexyl benzoate; the 3- and 4-isomers lack this stereogenic potential. Substituting the benzoate ester for an acetate dramatically alters physical properties (boiling point differential of ~114 °C and density differential of ~0.08 g/cm³), affecting purification, formulation, and downstream reaction compatibility .

Product-Specific Quantitative Evidence: Where 2-Oxocyclohexyl Benzoate (7472-23-3) Demonstrates Measurable Differentiation


Regiospecific α-Acyloxylation Yield from Cyclohexanone: Direct Synthetic Access vs. 3- and 4-Isomers

2-Oxocyclohexyl benzoate is accessible in a single pot from cyclohexanone via α-acyloxylation using N-methyl-O-benzoylhydroxylamine hydrochloride, achieving an isolated yield of 80% at room temperature in water [1]. By contrast, the 3-oxocyclohexyl benzoate and 4-oxocyclohexyl benzoate isomers cannot be prepared via this direct α-functionalization route; their syntheses require multi-step procedures starting from pre-functionalized cyclohexanone derivatives or alternative ring-construction strategies [2]. The regiospecificity of the Beshara method is governed by the enamine-type mechanism that functionalizes exclusively at the α-position (C2), meaning the same starting material (cyclohexanone) and reagents will not yield the 3- or 4-isomers.

α-Acyloxylation Synthetic methodology Regiospecific synthesis

Enantioselective Synthesis: 93% ee Access to Optically Active (R)-2-Oxocyclohexyl Benzoate Not Available for 3- or 4-Isomers

(R)-2-(Benzoyloxy)cyclohexanone can be obtained with 93% enantiomeric excess in 78% isolated yield via chiral Lewis acid-catalyzed kinetic resolution of racemic enol ester epoxides [1]. The C2 position is prochiral due to its adjacency to the ketone carbonyl; enolization at this position generates a stereogenic center upon α-functionalization. In contrast, 3-oxocyclohexyl benzoate and 4-oxocyclohexyl benzoate lack a prochiral α-center relative to the ketone and cannot be rendered optically active through analogous α-functionalization strategies [2]. The organocatalytic enantioselective α-benzoyloxylation method of Jadhav et al. further demonstrates that substituted (R)-2-oxocyclohexyl benzoates are accessible with high yields and excellent enantioselectivities directly from cyclohexanones and dibenzoyl peroxide [3].

Enantioselective synthesis Chiral resolution α-Acyloxy ketone

Physical Property Differentiation: 2-Oxocyclohexyl Benzoate vs. 2-Oxocyclohexyl Acetate—Boiling Point, Density, and Refractive Index

The benzoate ester of 2-oxocyclohexanol exhibits substantially different physical properties compared to its acetate analog, 2-oxocyclohexyl acetate (CAS 17472-04-7) . The boiling point differential of ~114 °C reflects the increased molecular weight and enhanced intermolecular interactions conferred by the aromatic benzoate group. This has practical implications: 2-oxocyclohexyl benzoate's higher boiling point permits high-temperature reactions and distillative separations that would be infeasible with the more volatile acetate. The higher density (1.16 vs. 1.08 g/cm³) and refractive index (1.543 vs. 1.455) also affect solvent miscibility, chromatographic behavior, and detection by refractive index monitoring.

Physicochemical properties Purification Formulation

Class-Level Reactivity: α-Acyloxy Ketone Free-Radical Deoxygenation Chemistry Not Available to Non-α Isomers

α-Acyloxy ketones undergo a well-established reaction with tri-n-butyltin hydride in which the acyloxy group is selectively replaced by a hydrogen atom, effectively providing a deoxygenation pathway to the parent ketone [1]. This reactivity is critically dependent on the proximity of the carbonyl group to the acyloxy leaving group—a geometric relationship present only in the α-isomer (2-oxocyclohexyl benzoate). The 3- and 4-oxocyclohexyl benzoate isomers lack the requisite α-keto ester arrangement and cannot participate in this radical-mediated deoxygenation [2]. This transformation is synthetically significant because it allows the 2-benzoyloxy group to serve as a traceless directing or protecting group that can be removed under neutral radical conditions without affecting other sensitive functionality.

α-Acyloxy ketone reactivity Free-radical deoxygenation Synthetic intermediate

Comparative Physical Properties: 2-Oxocyclohexyl Benzoate vs. Cyclohexyl Benzoate (Saturated Analog)—The Impact of the α-Ketone

The presence of the α-ketone in 2-oxocyclohexyl benzoate introduces a significant boiling point elevation of ~60 °C compared to the fully saturated analog cyclohexyl benzoate (CAS 2412-73-9, BP 285.0 °C), despite both compounds sharing the same C13 benzoate ester framework . The ketone carbonyl increases molecular polarity (dipole moment) and intermolecular dipole-dipole interactions, resulting in a higher boiling point, higher density (1.16 vs. 1.07–1.10 g/cm³), and higher flash point (152.3 vs. 132.7 °C). These differences are directly attributable to the α-oxo substitution and distinguish the compound from simpler cyclohexyl benzoates used in fragrance and solvent applications.

Physicochemical comparison Structure-property relationship Thermal stability

Best Research and Industrial Application Scenarios for 2-Oxocyclohexyl Benzoate (CAS 7472-23-3) Based on Quantitative Evidence


Direct One-Pot Synthesis of α-Benzoyloxy Ketones from Cyclohexanone for Medicinal Chemistry Library Expansion

The Beshara α-acyloxylation method enables medicinal chemistry teams to generate 2-oxocyclohexyl benzoate in 80% isolated yield directly from cyclohexanone in water at room temperature [1]. This metal-free, operationally simple procedure is ideal for parallel synthesis and library production where the α-benzoyloxy ketone serves as a protected α-hydroxy ketone precursor. The regiospecificity of this method means that purchasing the correct 2-isomer (rather than attempting the same chemistry with 3- or 4-isomer starting materials, which would fail) is essential.

Enantioselective Synthesis of Chiral α-Hydroxy Cyclohexanone Derivatives via Benzoate Ester Resolution

For asymmetric synthesis programs requiring enantioenriched α-hydroxy carbonyl building blocks, 2-oxocyclohexyl benzoate is uniquely positioned among oxocyclohexyl benzoate isomers. The (R)-enantiomer is accessible in 93% ee via chiral Lewis acid-catalyzed resolution (78% yield) [2], and the enantioselective organocatalytic α-benzoyloxylation of Jadhav et al. provides an alternative direct route to substituted (R)-2-oxocyclohexyl benzoates in high yields and excellent enantioselectivities [3]. Subsequent benzoate hydrolysis or reduction yields the corresponding chiral α-hydroxy cyclohexanone, a motif prevalent in natural product synthesis.

Traceless Protecting Group Strategy: α-Benzoyloxy as a Masked Ketone for Multi-Step Synthesis

The α-acyloxy ketone functionality of 2-oxocyclohexyl benzoate enables its use as a traceless protecting group for cyclohexanone. The benzoate ester at the α-position can be removed under neutral radical conditions (Bu3SnH/AIBN) to regenerate the parent cyclohexanone without affecting acid- or base-sensitive functionality elsewhere in the molecule [4]. This reactivity is exclusive to the α-isomer; 3- and 4-oxocyclohexyl benzoates cannot undergo this transformation, making the 2-isomer the mandatory choice for synthetic routes employing this deoxygenation strategy.

High-Temperature Reaction Media or Distillative Purification Requiring Low-Volatility Intermediates

With a predicted boiling point of 344.7 °C and flash point of 152.3 °C, 2-oxocyclohexyl benzoate offers substantially lower volatility and higher thermal stability than its acetate analog (BP 230.8 °C, flash point 94.8 °C) . This makes the benzoate ester the preferred choice when the compound must withstand elevated reaction temperatures or when post-reaction purification by distillation requires a high-boiling intermediate that can be separated from lower-boiling contaminants. The ~114 °C boiling point advantage over 2-oxocyclohexyl acetate is a quantifiable procurement-relevant differentiator.

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